molecular formula C14H13FN4O B2887487 1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 691368-95-3

1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2887487
CAS No.: 691368-95-3
M. Wt: 272.283
InChI Key: RQSTVRQHOITGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 691368-95-3) is a triazolopyrimidine derivative with a 3-fluorophenyl substituent at position 7 and a methyl group at position 3. This compound, designated as UCB-FcRn-84 in structural studies, has been investigated for its binding affinity to the neonatal Fc receptor (FcRn), a critical regulator of IgG antibody homeostasis. Its molecular formula is C₁₄H₁₃FN₄O, with a molecular weight of 278.28 g/mol. The compound exists as a racemate and can be resolved into enantiomers via chiral chromatography using a Chiralpak AD phase.

Properties

IUPAC Name

1-[7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c1-8-12(9(2)20)13(10-4-3-5-11(15)6-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSTVRQHOITGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone belongs to the triazolo-pyrimidine family, which is known for its diverse biological activities. This article reviews its biological activity based on various studies, focusing on its potential as an antiviral and anticancer agent.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C14H13FN4O
  • Molecular Weight : 288.27 g/mol
  • CAS Number : 803743-70-6

This compound features a 3-fluorophenyl group and a 5-methyl substituent on a triazolo-pyrimidine core, which may enhance its lipophilicity and metabolic stability.

Antiviral Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. Specifically, compounds similar to This compound have shown effectiveness against various viral pathogens by inhibiting viral replication mechanisms.

  • Mechanism of Action :
    • The compound inhibits the interaction between viral proteins essential for replication.
    • It has been reported to reduce the formation of the PA-PB1 complex in influenza viruses, which is crucial for viral RNA synthesis .
  • Case Studies :
    • In an experimental setup involving influenza A virus (IAV), compounds structurally related to this triazolo-pyrimidine demonstrated an EC50 value indicating effective inhibition of viral replication at non-toxic concentrations .

Anticancer Activity

The anticancer potential of triazolo-pyrimidine derivatives has also been extensively studied.

  • Cell Line Studies :
    • Compounds in this class have shown significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and MGC-803 (gastric cancer). For instance, one derivative exhibited an IC50 value of 0.53 µM against HCT-116 cells .
    • The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase through inhibition of key signaling pathways such as ERK .
  • Research Findings :
    • A study reported that certain derivatives could inhibit tubulin polymerization, leading to growth inhibition in cancer cells .
    • Another investigation highlighted that specific modifications in the triazolo-pyrimidine structure could enhance its anticancer activity by targeting different cellular pathways .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected triazolo-pyrimidine derivatives:

Compound NameStructural FeaturesAntiviral ActivityAnticancer Activity
This compound3-Fluorophenyl & 5-MethylModerateSignificant
7-(4-Fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine4-Fluorophenyl & N-phenylHighModerate
5-Amino-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidineAmino group substitutionLowHigh

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its structural analogs:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Biological Activity/Application
Target Compound : 3-Fluorophenyl at C7 C₁₄H₁₃FN₄O 278.28 - 3-Fluorophenyl enhances lipophilicity
- Methyl at C5 stabilizes the dihydropyrimidine ring
Chiral chromatography FcRn binding (potential immunomodulatory applications)
1-[7-(3,5-Difluorophenyl)-5-methyl-...]ethanone C₁₄H₁₂F₂N₄O 296.27 - Dual fluorine atoms increase electronegativity
- Improved receptor selectivity
Microwave-assisted synthesis (34% yield) Under investigation for FcRn interaction
1-[7-(4-Bromophenyl)-5-methyl-...]ethanone C₁₄H₁₃BrN₄O 333.18 - Bromine at C4 enhances steric bulk
- Potential halogen bonding interactions
Not specified Screening candidate (unconfirmed activity)
1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-...]ethanone C₁₅H₁₄N₄O₃ 298.30 - Benzodioxole ring improves π-π stacking
- Higher polarity due to oxygen atoms
Not detailed Unreported biological activity
1-[7-(2-(Benzyloxy)phenyl)-5-methyl-...]ethanone C₂₁H₂₀N₄O₂ 360.42 - Benzyloxy group enhances solubility
- Extended aromatic system
Multi-step organic synthesis PhytoBank metabolite (no activity data)

Physicochemical Properties

  • Lipophilicity : The 3-fluorophenyl group in the target compound confers moderate lipophilicity (predicted logP ~2.5), whereas the benzodioxole derivative (logP ~1.8) is more polar due to oxygen-rich substituents.
  • Solubility : The benzyloxy-substituted analog (C₂₁H₂₀N₄O₂) exhibits improved aqueous solubility compared to halogenated derivatives.

Key Research Findings

Chiral Resolution : The target compound’s enantiomers were isolated with 100% enantiomeric excess, critical for studying FcRn’s stereoselective binding.

Substituent Impact : Fluorine atoms at position 3 (vs. 3,5-difluoro) optimize FcRn affinity by balancing electronic effects and steric constraints.

Synthetic Efficiency : Microwave synthesis reduced reaction times for difluorophenyl analogs but yielded lower purity (97.8% ee vs. 100% ee for the target compound).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.